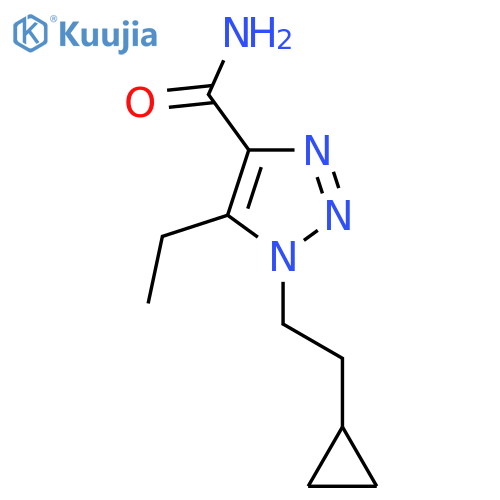

Cas no 2172580-25-3 (1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide)

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- EN300-1593882

- 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide

- 2172580-25-3

-

- インチ: 1S/C10H16N4O/c1-2-8-9(10(11)15)12-13-14(8)6-5-7-3-4-7/h7H,2-6H2,1H3,(H2,11,15)

- InChIKey: VGMQAJSWFLIMRN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(CC)N(CCC2CC2)N=N1)N

計算された属性

- せいみつぶんしりょう: 208.13241115g/mol

- どういたいしつりょう: 208.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 73.8Ų

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1593882-5000mg |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 5000mg |

$3520.0 | 2023-09-23 | ||

| Enamine | EN300-1593882-100mg |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 100mg |

$1068.0 | 2023-09-23 | ||

| Enamine | EN300-1593882-1000mg |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 1000mg |

$1214.0 | 2023-09-23 | ||

| Enamine | EN300-1593882-0.5g |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 0.5g |

$1165.0 | 2023-07-10 | ||

| Enamine | EN300-1593882-50mg |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 50mg |

$1020.0 | 2023-09-23 | ||

| Enamine | EN300-1593882-5.0g |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 5.0g |

$3520.0 | 2023-07-10 | ||

| Enamine | EN300-1593882-500mg |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 500mg |

$1165.0 | 2023-09-23 | ||

| Enamine | EN300-1593882-1.0g |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 1.0g |

$1214.0 | 2023-07-10 | ||

| Enamine | EN300-1593882-2.5g |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 2.5g |

$2379.0 | 2023-07-10 | ||

| Enamine | EN300-1593882-250mg |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

2172580-25-3 | 250mg |

$1117.0 | 2023-09-23 |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

7. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

10. Book reviews

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

1-(2-Cyclopropylethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carboxamide: A Comprehensive Overview

1-(2-Cyclopropylethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carboxamide, also known by its CAS number 2172580-25-3, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced materials, pharmaceuticals, and agrochemicals. Recent studies have highlighted its role in enhancing the performance of polymer-based systems and its potential as a building block for novel drug delivery systems.

The molecular structure of 1-(2-Cyclopropylethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carboxamide is characterized by a triazole ring system, which is known for its stability and reactivity. The presence of the cyclopropyl group introduces additional strain and reactivity, making this compound a valuable precursor for synthesizing complex molecules. Researchers have explored its ability to act as a linker in click chemistry reactions, facilitating the construction of bioactive molecules with high efficiency.

In the context of drug discovery, this compound has shown promise as a scaffold for developing bioactive agents. Its ability to form hydrogen bonds and participate in π-interactions makes it an attractive candidate for modulating enzyme activity. Recent studies have demonstrated its potential as an inhibitor of key enzymes involved in metabolic disorders, such as diabetes and obesity. The ethyl group attached to the triazole ring enhances lipophilicity, which is crucial for improving bioavailability in drug candidates.

The synthesis of 1-(2-Cyclopropylethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carboxamide involves a multi-step process that combines click chemistry with traditional organic synthesis techniques. The use of copper catalysts in azide alkyne cycloaddition (CuAAC) reactions has enabled the efficient construction of the triazole ring system. This approach not only ensures high yields but also allows for precise control over the stereochemistry of the product.

In materials science, this compound has been investigated for its role in creating stimuli-responsive polymers. Its ability to undergo reversible chemical transformations under specific conditions makes it an ideal candidate for applications in smart materials. For instance, researchers have explored its use in developing self-healing polymers that can repair damage caused by mechanical stress or environmental factors.

The agricultural sector has also benefited from the unique properties of 1-(2-Cyclopropylethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carboxamide. Studies have shown that it can serve as a precursor for developing eco-friendly pesticides with high selectivity and reduced environmental impact. Its ability to interact with specific receptors in pests makes it a promising alternative to traditional chemical pesticides.

In conclusion, 1-(2-Cyclopropylethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 2172580-25-3) is a multifaceted compound with wide-ranging applications across various industries. Its structural versatility and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and agriculture. As ongoing research continues to uncover new potential uses for this compound, its significance in modern chemistry is expected to grow further.

2172580-25-3 (1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 2097862-15-0(1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide)

- 1251627-14-1(N-(4-bromophenyl)-2-{8-methyl(propyl)amino-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide)

- 887375-37-3(4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol)

- 2172228-72-5(2-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)

- 1353946-35-6([4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid)

- 1261986-28-0(2-methyl-4-(3-nitrophenyl)phenol)

- 941927-28-2(N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 898787-96-7((3,4-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone)

- 2228088-38-6(methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate)

- 2171878-97-8(10-(2,2-difluorocyclopropyl)methyl-6-oxa-9-azaspiro4.5decane)